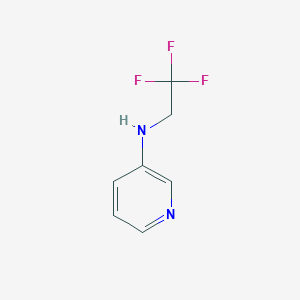

N-(2,2,2-Trifluoroethyl)pyridin-3-amine

Vue d'ensemble

Description

N-(2,2,2-Trifluoroethyl)pyridin-3-amine (NTPEA) is a novel compound that has been used in various scientific research applications due to its unique properties. NTPEA has been found to have a wide range of biochemical and physiological effects, and its ability to be synthesized in the lab has made it a valuable tool for researchers.

Applications De Recherche Scientifique

Organic Synthesis

N-(2,2,2-Trifluoroethyl)pyridin-3-amine: is a valuable intermediate in organic synthesis. Its incorporation into various molecular frameworks can significantly alter the physical and chemical properties of the resultant compounds. For instance, its use in the synthesis of trifluoroethylisatin ketimines has been highlighted in recent advances in organic synthesis. These ketimines serve as precursors for a variety of bioactive molecules, demonstrating the compound’s versatility in creating pharmacologically relevant structures .

Medicinal Chemistry

In medicinal chemistry, the trifluoroethyl group of N-(2,2,2-Trifluoroethyl)pyridin-3-amine is particularly noteworthy. The introduction of this moiety into drug molecules can enhance their metabolic stability and modify their pharmacokinetic properties. This can lead to improved drug absorption, distribution, and receptor interaction, making it a crucial component in the development of new therapeutic agents .

Pesticide Development

The compound’s derivatives have shown promise in the development of novel pesticides. Specifically, trifluoroethyl thioether derivatives exhibit excellent bioactivity. For example, the discovery of HNPC-A188 , a novel acaricide containing trifluoroethyl thioether, demonstrates the potential of N-(2,2,2-Trifluoroethyl)pyridin-3-amine derivatives in creating effective and potentially less toxic alternatives to traditional pesticides .

Acaricidal Activity

Continuing in the realm of pest control, N-(2,2,2-Trifluoroethyl)pyridin-3-amine derivatives have been used to synthesize compounds with potent acaricidal activity. These compounds can effectively control mite populations, which are a significant concern in global agricultural production due to their rapid reproduction and ability to develop resistance to existing insecticides .

Fluorine Chemistry

The trifluoroethyl group is a key feature in fluorine chemistry, where it is used to introduce fluorine atoms into organic molecules. This is important because fluorinated compounds have significant applications in various fields, including medicinal chemistry and material science. The unique properties of fluorine atoms, such as their electronegativity and small size, can profoundly affect the biological activity of the molecules they are incorporated into .

Catalytic Asymmetric Synthesis

N-(2,2,2-Trifluoroethyl)pyridin-3-amine: can also play a role in catalytic asymmetric synthesis. The trifluoroethyl group can influence the stereoselectivity of reactions, which is crucial for creating chiral molecules with specific configurations. These chiral molecules are essential in the pharmaceutical industry, as they can have different biological activities depending on their stereochemistry .

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to interact with various biological targets

Mode of Action

It’s known that the trifluoroethyl group can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound may interact with its targets in a way that enhances its bioactivity.

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways

Pharmacokinetics

The presence of the trifluoroethyl group is known to enhance the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound may have favorable bioavailability.

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities

Action Environment

It’s known that environmental factors can significantly impact the action of many compounds

Propriétés

IUPAC Name |

N-(2,2,2-trifluoroethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-2-1-3-11-4-6/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKBVAMLBKRKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507415 | |

| Record name | N-(2,2,2-Trifluoroethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77262-40-9 | |

| Record name | N-(2,2,2-Trifluoroethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1337903.png)

![2-[(3-Phenylpropyl)thio]benzoic acid](/img/structure/B1337906.png)